

chemical structure and properties of Orcinol gentiobioside

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Compound of Interest

Compound Name: *Orcinol gentiobioside*

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An In-depth Technical Guide to Orcinol Gentiobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Orcinol gentiobioside** (OGB). The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's mechanism of action in relevant biological pathways.

Chemical Structure and Properties

Orcinol gentiobioside is a phenolic glycoside consisting of an orcinol aglycone linked to a gentiobiose disaccharide moiety.^[1] Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol.^[1]

Quantitative Physicochemical and Spectral Data

The following table summarizes the key quantitative properties of **Orcinol gentiobioside**.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₈ O ₁₂	[1]
Molecular Weight	448.42 g/mol	[1]
CAS Number	164991-86-0	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	117-120°C	
Boiling Point	781.5 ± 60.0°C (Predicted)	
Density	1.6 ± 0.1 g/cm ³ (Predicted)	
Solubility	Soluble in DMSO (65 mg/mL), Ethanol, Methanol, Pyridine	
¹ H NMR Data	Specific chemical shifts and coupling constants are not detailed in the currently available peer-reviewed literature.	
¹³ C NMR Data	Specific chemical shifts are not detailed in the currently available peer-reviewed literature.	
Mass Spectrometry	Detailed fragmentation patterns are not specified in the currently available literature. Cleavage of the glycosidic bond is expected.[1]	

Natural Occurrence and Isolation

Orcinol gentiobioside is a natural product found in plants of the *Curculigo* genus, particularly in the rhizomes of *Curculigo orchiodes* and *Curculigo breviscapa*.^{[1][2]} Its presence in these

plants is significant as they are used in traditional Chinese and Indian medicine to treat conditions like osteoporosis.^[1]

General Isolation Protocol

A specific, detailed protocol for the isolation of **Orcinol gentiobioside** is not readily available. However, based on phytochemical studies of *Curculigo* species, a general methodology can be outlined.

Objective: To extract and purify **Orcinol gentiobioside** from the dried rhizomes of *Curculigo orchoides* or *C. breviscapa*.

Methodology:

- Extraction:
 - Air-dried and powdered rhizomes of the plant material are extracted exhaustively with 95% ethanol at room temperature.
 - The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Phenolic glycosides like OGB are typically enriched in the ethyl acetate and n-butanol fractions.
- Column Chromatography (Silica Gel):
 - The n-butanol fraction is subjected to column chromatography on a silica gel column.
 - The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol, with increasing methanol concentration (e.g., gradients from 100:1 to 1:1, v/v).
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

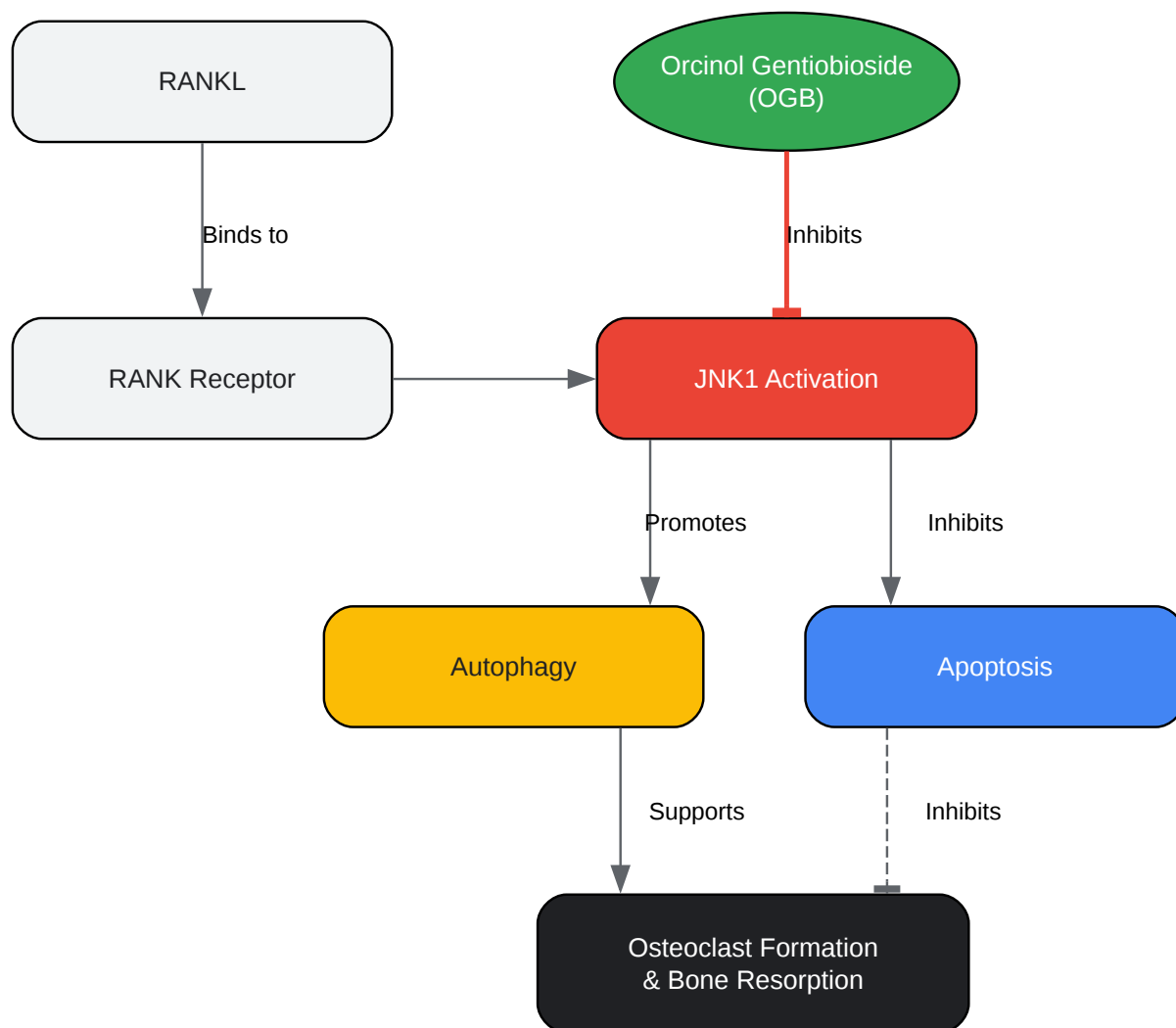
- Purification (Sephadex LH-20):
 - The pooled fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol, to remove smaller impurities.
- Final Purification (Preparative HPLC):
 - Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient to yield pure **Orcinol gentiobioside**.
- Structure Elucidation:
 - The structure of the purified compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry, and by comparison with literature data.

Biological Activity and Mechanism of Action

Orcinol gentiobioside has demonstrated significant anti-osteoporotic activity. Its primary mechanism of action involves the regulation of osteoclasts, the cells responsible for bone resorption.

Inhibition of Osteoclastogenesis via JNK1 Signaling

Recent research has shown that **Orcinol gentiobioside** inhibits the differentiation and function of osteoclasts induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). [1] The mechanism is centered on the c-Jun N-terminal Kinase 1 (JNK1) signaling pathway. OGB has been shown to bind to JNK1, inhibiting its activity.[3] This inhibition leads to two key downstream effects: the promotion of osteoclast apoptosis (programmed cell death) and the suppression of autophagy (a cellular degradation process).[3] By preventing the formation and activity of bone-resorbing osteoclasts, OGB helps to mitigate bone loss.[1]



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Caption: OGB inhibits RANKL-induced osteoclastogenesis via the JNK1 pathway.

Key Experimental Protocols

The following sections provide representative, detailed protocols for assays used to characterize the anti-osteoporotic activity of **Orcinol gentiobioside**.

Representative Protocol: TRAP Staining for Osteoclast Identification

Objective: To visualize and quantify osteoclast formation in a cell culture model. Tartrate-Resistant Acid Phosphatase (TRAP) is an enzyme marker for osteoclasts.

Materials:

- Bone marrow macrophages (BMMs) or RAW 264.7 cells
- 96-well culture plates
- Culture medium (α -MEM with 10% FBS)
- RANKL (e.g., 50 ng/mL)
- **Orcinol gentiobioside** (at various concentrations)
- Phosphate-Buffered Saline (PBS)
- Fixative Solution: 10% Neutral Buffered Formalin or 4% Paraformaldehyde in PBS
- TRAP Staining Kit (containing Naphthol AS-BI phosphate substrate, Fast Garnet GBC base, and a tartrate-containing buffer)
- Deionized water
- Inverted microscope

Procedure:

- Cell Seeding: Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 3×10^3 to 1×10^4 cells/well.
- Induction of Osteoclastogenesis: Culture the cells in medium containing RANKL to induce differentiation into osteoclasts. Simultaneously, treat cells with various concentrations of **Orcinol gentiobioside** or a vehicle control (DMSO). Culture for 4-6 days, replacing the medium every 2 days.
- Cell Fixation:

- Carefully aspirate the culture medium from the wells.
- Gently wash the cells twice with 200 μ L of PBS per well.
- Add 100 μ L of Fixative Solution to each well and incubate for 10 minutes at room temperature.[4]
- Washing: Aspirate the fixative and wash the wells three times with 200 μ L of deionized water.
- TRAP Staining:
 - Prepare the TRAP staining solution according to the manufacturer's protocol. This typically involves mixing the substrate, buffer, and color reagent (e.g., Fast Garnet GBC).
 - Add 100 μ L of the freshly prepared TRAP staining solution to each well.[3]
 - Incubate the plate at 37°C for 20-60 minutes, shielded from light. Monitor the color development under a microscope.
- Final Wash and Imaging:
 - Once staining is optimal (osteoclasts appear red/purple), stop the reaction by aspirating the staining solution.
 - Wash the wells three times with deionized water.
 - Allow the wells to air dry completely.
- Quantification:
 - Image the wells using an inverted light microscope.
 - Count the number of TRAP-positive (red/purple), multinucleated (≥ 3 nuclei) cells in each well to determine the extent of osteoclast formation.[3][5][6]

Representative Protocol: Western Blot for JNK Phosphorylation

Objective: To measure the activation of the JNK signaling pathway by detecting the level of phosphorylated JNK (p-JNK) relative to total JNK.

Materials:

- Osteoclast cell lysates (treated with RANKL +/- OGB)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA or Bradford Protein Assay Kit
- SDS-PAGE gels (e.g., 12% polyacrylamide)
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies: Rabbit anti-phospho-JNK, Rabbit anti-total-JNK, Mouse anti- β -actin (loading control).
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
- Enhanced Chemiluminescence (ECL) detection reagent.
- Imaging system (e.g., ChemiDoc) or X-ray film.

Procedure:

- Cell Lysis and Protein Quantification:
 - After treatment, wash cells with ice-cold PBS and lyse with Lysis Buffer.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[\[7\]](#)
 - Determine the protein concentration of the supernatant using a BCA or Bradford assay.[\[7\]](#)
[\[8\]](#)

- SDS-PAGE:
 - Denature 20-60 µg of protein from each sample by boiling in Laemmli sample buffer.
 - Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Blocking:
 - Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[\[8\]](#)
- Primary Antibody Incubation:
 - Incubate the membrane with the primary antibody for phospho-JNK (diluted in Blocking Buffer, e.g., 1:800 or 1:1000) overnight at 4°C with gentle agitation.[\[7\]](#)[\[8\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[\[7\]](#)
- Detection:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.[\[7\]](#)
- Stripping and Re-probing:

- To normalize the data, the membrane can be stripped of the first set of antibodies using a stripping buffer.
- Re-block the membrane and probe with the primary antibody for total JNK, followed by the secondary antibody and detection.
- Repeat the process for the β -actin loading control.
- Data Analysis:
 - Quantify the band intensities using densitometry software. Calculate the ratio of p-JNK to total JNK for each sample to determine the effect of OGB on JNK activation.

Caption: Workflow for assessing the biological activity of **Orcinol gentiobioside**.

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